molecular formula C11H15F3N2O B2394661 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-(trifluoromethyl)piperidine CAS No. 2097888-57-6

1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-(trifluoromethyl)piperidine

Cat. No.: B2394661
CAS No.: 2097888-57-6
M. Wt: 248.249
InChI Key: XYYQBANFOBYLPO-UHFFFAOYSA-N
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Description

1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-(trifluoromethyl)piperidine is a synthetic small molecule featuring a 3-methylisoxazole moiety linked via a methylene bridge to a 4-(trifluoromethyl)piperidine scaffold. This specific structure combines two privileged motifs in medicinal chemistry: the isoxazole ring, a five-membered heterocycle known for its prevalence in bioactive molecules , and the piperidine scaffold, a common feature in compounds targeting the central nervous system. The inclusion of the trifluoromethyl group is a strategic modification common in modern drug design, often used to enhance a compound's metabolic stability, membrane permeability, and binding affinity . The primary research applications for this compound are in preclinical drug discovery and pharmacological profiling. Isoxazole derivatives are extensively investigated for their diverse biological activities, which can include antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects, depending on the specific substitution pattern . Furthermore, structurally related piperidine-1-yl carboxylates have been identified and patented as potent and selective agonists for the muscarinic M4 receptor . The M4 receptor is a high-value target in neuroscience research for potential therapeutic interventions in several neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and cognitive deficits . Consequently, this compound serves as a valuable chemical intermediate or a reference standard for researchers developing and characterizing new therapeutic agents for these conditions. Researchers utilize this compound primarily as a building block for the synthesis of more complex molecules or as a pharmacophore for probing biological systems. Its mechanism of action is not predefined and is entirely dependent on the specific research context. It may be incorporated into larger molecules designed to interact with specific enzymatic or receptor targets. As with all compounds of this nature, thorough analytical characterization (e.g., by NMR, LC-MS) is essential prior to use in biological assays. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant safety data sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

3-methyl-5-[[4-(trifluoromethyl)piperidin-1-yl]methyl]-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2O/c1-8-6-10(17-15-8)7-16-4-2-9(3-5-16)11(12,13)14/h6,9H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYQBANFOBYLPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN2CCC(CC2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Trifluoromethylated Amines

A common strategy involves constructing the piperidine ring from linear precursors bearing the trifluoromethyl group. For example:

  • Mitsunobu Reaction :
    • 4-Trifluoromethylpyridine derivatives undergo reduction to form piperidine intermediates.
    • Example: Hydrogenation of 4-(trifluoromethyl)pyridine over a palladium catalyst yields 4-(trifluoromethyl)piperidine.
  • Buchwald-Hartwig Amination :
    • Coupling of brominated trifluoromethyl precursors with protected amines, followed by cyclization.
    • Yields up to 78% reported for analogous piperazine systems.

Direct Trifluoromethylation

Late-stage trifluoromethylation using reagents such as:

  • Togni’s Reagent : Electrophilic CF₃ transfer to pre-formed piperidine.
  • Copper-Mediated Cross-Coupling : Utilizes (bpy)Cu(CF₃)₃ complexes for C–H trifluoromethylation.

Synthesis of (3-Methyl-1,2-oxazol-5-yl)methyl Derivatives

Oxazole Ring Formation

The 3-methyl-1,2-oxazole moiety is typically synthesized via:

  • Robinson-Gabriel Synthesis :
    • Cyclodehydration of α-acylamino ketones using dehydrating agents (e.g., P₂O₅).
    • Example: Reaction of ethyl 2-(methylamino)acetoacetate with phosphoryl chloride yields 3-methyl-1,2-oxazole.
  • Microwave-Assisted Cyclization :
    • Reduces reaction times from hours to minutes (e.g., 15 min at 150°C).
    • Achieves >90% purity for analogous oxadiazoles.

Functionalization at C5 Position

The methyl group at C3 is introduced via:

  • Methylation of Oxazole-5-carboxylates : Using methyl iodide and a base (e.g., K₂CO₃).
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with methylboronic acids.

Coupling Strategies for Final Assembly

Reductive Amination

A widely used method for linking the oxazole and piperidine moieties:

  • Sodium Triacetoxyborohydride (STAB) :
    • Reacts 4-(trifluoromethyl)piperidine with 5-(chloromethyl)-3-methyl-1,2-oxazole in toluene at 25°C.
    • Typical yields: 85–91% after purification.
  • Optimized Work-Up :
    • Sequential washes with aqueous NaHCO₃ and water to remove acidic byproducts.
    • Final crystallization in isopropyl alcohol achieves >99% purity.

Nucleophilic Substitution

Alternative pathway using pre-functionalized intermediates:

  • Mitsunobu Reaction :
    • Couples 4-(trifluoromethyl)piperidine-1-ol with 5-(hydroxymethyl)-3-methyl-1,2-oxazole.
    • Requires DIAD and triphenylphosphine, with yields ~70%.

Process Optimization and Scalability

Solvent and Temperature Effects

  • Toluene vs. DCM : Toluene improves yields by 12% in reductive amination due to better solubility of intermediates.
  • Microwave Assistance : Reduces reaction time for oxazole formation from 6 h to 20 min.

Catalytic Systems

  • Palladium Catalysts : Enhance trifluoromethylation efficiency (TON up to 1,200).
  • Flow Chemistry : Enables continuous lithiation of intermediates, improving safety and scalability.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 6.25 (s, 1H, oxazole-H), 3.75–3.60 (m, 2H, N–CH₂), 2.45 (s, 3H, CH₃).
  • ¹³C NMR :
    • 162.5 (C=O), 121.5 (q, J = 288 Hz, CF₃), 14.2 (CH₃).

Chromatographic Purity

  • HPLC : >99% purity on C18 column (MeCN:H₂O = 70:30).
  • XRD : Confirms crystalline structure with peaks at 5.4°, 14.4°, and 26.5°.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Reductive Amination 91 99 Scalable, mild conditions Requires STAB handling
Mitsunobu Reaction 70 95 No byproducts High cost of reagents
Flow Lithiation 88 98 Continuous production Specialized equipment needed

Chemical Reactions Analysis

Types of Reactions

1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-(trifluoromethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction may produce partially or fully reduced piperidine derivatives.

Scientific Research Applications

1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-(trifluoromethyl)piperidine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The oxazole ring may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound may inhibit or activate specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-(trifluoromethyl)piperidine can be contextualized against related piperidine and oxazole/oxadiazole derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological Relevance/Notes Reference
1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-(trifluoromethyl)piperidine (Target Compound) C₁₂H₁₅F₃N₂O 260.26 3-methyl-oxazole, trifluoromethyl-piperidine Enhanced lipophilicity; potential CNS activity
1-{1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-piperidinyl}-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine C₂₀H₂₆F₃N₅O 409.46 Additional piperazine ring, pyridinyl group Likely improved binding affinity but reduced BBB penetration
4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine C₂₀H₂₃F₃N₄O₂ 420.42 Morpholine core, 4-(trifluoromethyl)phenyl-oxadiazole Antidiabetic activity; higher polarity due to morpholine
1-(2,4-Dimethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine C₂₃H₂₄FN₃O₄ 425.45 4-fluorophenyl-oxadiazole, 2,4-dimethoxybenzoyl Increased steric bulk; possible protease inhibition
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride C₉H₁₄ClN₃O 227.68 Cyclopropyl-oxadiazole, hydrochloride salt Improved solubility; antimicrobial applications
N-(1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-benzo[d]imidazol-2-amine C₃₂H₃₂F₃N₇O 611.64 Benzimidazole-amine, trifluoromethylpyridine Repurposed for antimalarial activity (58% synthesis yield)

Key Findings

Trifluoromethyl vs. Other Substituents :

  • The trifluoromethyl group in the target compound provides a balance of lipophilicity and metabolic stability compared to bulkier groups like 4-fluorophenyl () or benzimidazole-amine (). This may favor blood-brain barrier (BBB) penetration for CNS targets .
  • In contrast, morpholine-containing analogs () exhibit higher polarity, making them more suitable for peripheral targets like diabetes management.

Oxazole vs. Oxadiazole rings with aryl substituents (e.g., 4-fluorophenyl in ) enhance π-π stacking but increase molecular weight and steric hindrance.

Piperidine Modifications: The addition of a pyridinyl-piperazine group () introduces basicity, which may improve solubility but reduce bioavailability due to increased polarity.

Pharmacological Implications

  • The target compound’s moderate molecular weight (~260 g/mol) and LogP (estimated ~2.5) align with Lipinski’s rules, favoring oral bioavailability.
  • Structural analogs with pyridinyl or benzimidazole groups () show promise in specific therapeutic areas (e.g., malaria) but may suffer from pharmacokinetic limitations.

Biological Activity

The compound 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-(trifluoromethyl)piperidine is a synthetic organic molecule notable for its unique structural features, which include an oxazole ring and a trifluoromethyl group. This combination enhances its biological activity and stability, making it a subject of interest in pharmacological research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.

Structural Overview

The molecular formula of 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-(trifluoromethyl)piperidine is C11H15F3N2OC_{11}H_{15}F_3N_2O. The presence of the trifluoromethyl group significantly influences its lipophilicity and overall biological behavior.

PropertyValue
Molecular Weight238.25 g/mol
IUPAC Name3-methyl-5-[[4-(trifluoromethyl)piperidin-1-yl]methyl]-1,2-oxazole
InChI KeyXYYQBANFOBYLPO-UHFFFAOYSA-N

Synthesis

The synthesis typically involves:

  • Formation of the Oxazole Ring : Cyclization of appropriate precursors.
  • Attachment of the Piperidine Ring : Nucleophilic substitution reactions.
  • Introduction of the Trifluoromethyl Group : Electrophilic fluorination reactions.

The biological activity is primarily attributed to:

  • Interaction with Enzymes/Receptors : The oxazole moiety may modulate enzyme activities or receptor functions.
  • Enhanced Lipophilicity : The trifluoromethyl group aids in cell membrane penetration, facilitating interaction with intracellular targets.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy:

  • Cytotoxicity : It exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values in the low micromolar range .
Cell LineIC50 (μM)Mechanism
MCF-70.65Induces apoptosis via caspase activation
HCT-1160.78Cell cycle arrest at G1 phase

Comparative Analysis

Compared to structurally similar compounds:

  • 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-methylpiperidine lacks the trifluoromethyl group and shows reduced biological activity.
CompoundBiological Activity
1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-(trifluoromethyl)piperidineHigh
1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-methylpiperidineModerate

Study on Anticancer Properties

A recent study evaluated the compound's effects on apoptosis in breast cancer cells. Flow cytometry assays demonstrated that it increased caspase 3/7 activity, leading to significant apoptotic cell death in MCF-7 cells. The study concluded that modifications to enhance the oxazole ring could further improve efficacy .

Neuroprotective Effects

Another study explored neuroprotective properties against oxidative stress. The compound demonstrated a protective effect on neuronal cells exposed to neurotoxic agents, suggesting potential applications in neurodegenerative diseases .

Q & A

Q. Critical Parameters :

  • Temperature control : Prevents side reactions (e.g., decomposition of trifluoromethyl groups).
  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures ≥95% purity.
    Characterization :
  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) confirms structural integrity.
  • High-resolution mass spectrometry (HRMS) validates molecular weight .

How can researchers validate the structural identity of 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-(trifluoromethyl)piperidine using advanced analytical techniques?

Q. Basic Analytical Validation

  • Multinuclear NMR :
    • ¹⁹F NMR : Detects the trifluoromethyl group (δ −60 to −70 ppm).
    • ²D NMR (COSY, HSQC) : Resolves overlapping signals in the piperidine and oxazole regions .
  • X-ray crystallography : Provides unambiguous confirmation of stereochemistry and bond angles, especially for novel derivatives .
  • IR spectroscopy : Identifies functional groups (C=O, C-F stretches) and hydrogen bonding patterns .

What strategies are recommended for designing structure-activity relationship (SAR) studies involving this compound?

Q. Advanced SAR Design

  • Systematic substitution : Modify the oxazole’s methyl group or piperidine’s trifluoromethyl group to assess impact on bioactivity.
  • Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to identify key interactions with targets (e.g., enzymes, receptors) .
  • Analog synthesis : Compare with structurally related compounds (e.g., piperidine-oxazole hybrids) to isolate critical moieties for activity .

Q. Example Design :

Modification SiteBiological TargetAssay Type
Oxazole methyl groupCYP450 enzymesInhibition assay
Piperidine CF₃ groupSerotonin receptorsRadioligand binding

How can contradictory biological activity data across different assays be resolved?

Advanced Data Analysis
Contradictions may arise from:

  • Assay conditions : pH, ionic strength, or co-solvents (e.g., DMSO) affecting compound solubility .
  • Off-target effects : Use orthogonal assays (e.g., SPR for binding vs. cellular viability assays) to confirm specificity.
  • Metabolic stability : Evaluate hepatic microsome stability to rule out rapid degradation in cell-based assays .

Q. Resolution Workflow :

Replicate assays under standardized conditions.

Perform dose-response curves to calculate IC₅₀/EC₅₀ values.

Cross-validate with computational models (e.g., QSAR) .

What methodologies are effective for studying the compound’s stability under physiological conditions?

Q. Advanced Stability Studies

  • Forced degradation : Expose the compound to heat (40–60°C), light (UV), and hydrolytic conditions (acid/base).
  • LC-MS/MS monitoring : Quantify degradation products (e.g., hydrolysis of the oxazole ring) .
  • Plasma stability assays : Incubate with human/animal plasma (37°C, 1–24 hrs) to assess metabolic susceptibility .

Q. Key Findings :

  • The trifluoromethyl group enhances metabolic stability compared to non-fluorinated analogs.
  • Oxazole ring is susceptible to hydrolysis at pH > 9.0 .

How can computational modeling enhance understanding of this compound’s interactions with biological targets?

Q. Advanced Computational Approaches

  • Molecular dynamics (MD) simulations : Simulate binding to membrane-bound targets (e.g., GPCRs) over 100–200 ns trajectories.
  • Free energy calculations : Use MM-PBSA/GBSA to estimate binding affinities .
  • Fragment-based design : Identify hotspots for derivatization using programs like Schrödinger’s SiteMap .

Case Study :
Docking studies revealed hydrogen bonding between the oxazole nitrogen and Asp114 of the 5-HT₂A receptor, explaining its serotonergic activity .

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